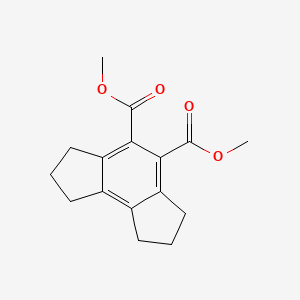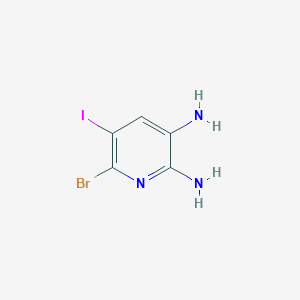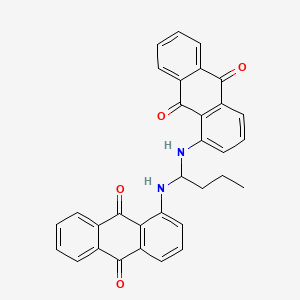
1,1'-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes anthracene-9,10-dione moieties linked by a butane-1,1-diylbis(azanediyl) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of anthracene-9,10-dione with a butane-1,1-diylbis(azanediyl) precursor. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): A compound with a similar butane-1,4-diyl linkage but different functional groups.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Another compound with a butadiyne linkage and benzene rings.
Uniqueness
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific structure, which includes anthracene-9,10-dione moieties and a butane-1,1-diylbis(azanediyl) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
88960-29-6 |
|---|---|
Fórmula molecular |
C32H24N2O4 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
1-[1-[(9,10-dioxoanthracen-1-yl)amino]butylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H24N2O4/c1-2-9-26(33-24-16-7-14-22-27(24)31(37)20-12-5-3-10-18(20)29(22)35)34-25-17-8-15-23-28(25)32(38)21-13-6-4-11-19(21)30(23)36/h3-8,10-17,26,33-34H,2,9H2,1H3 |
Clave InChI |
NELIDYDPOIKGMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
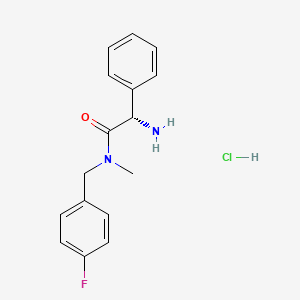


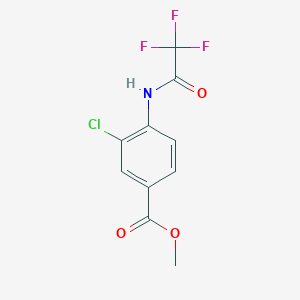
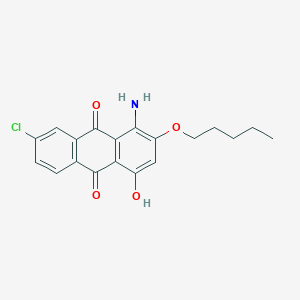
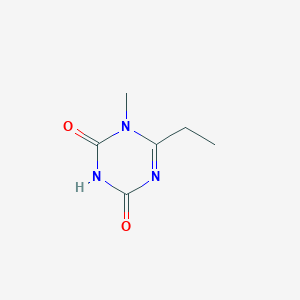
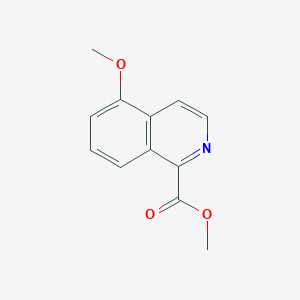
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)

![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
